4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol
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Overview
Description
4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol is a compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their wide range of biological activities, including anticancer, antiviral, and antihypertensive properties . This specific compound has garnered interest due to its potential therapeutic applications, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core is synthesized through a cyclization reaction involving o-aminobenzamide and an appropriate aldehyde or ketone.
Introduction of Fluorophenyl Group: The 2-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using 2-fluorobenzonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol undergoes several types of chemical reactions:
Reduction: The quinazoline core can be reduced to a dihydroquinazoline using reducing agents such as sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent.
Erlotinib: Similar in structure and function, also targeting tyrosine kinases.
Afatinib: A broader spectrum tyrosine kinase inhibitor.
Uniqueness
4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other quinazoline derivatives .
Properties
CAS No. |
799771-81-6 |
---|---|
Molecular Formula |
C20H14FN3O |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
4-[[2-(2-fluorophenyl)quinazolin-4-yl]amino]phenol |
InChI |
InChI=1S/C20H14FN3O/c21-17-7-3-1-5-15(17)19-23-18-8-4-2-6-16(18)20(24-19)22-13-9-11-14(25)12-10-13/h1-12,25H,(H,22,23,24) |
InChI Key |
MLYMYTBJWXGOSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3F)NC4=CC=C(C=C4)O |
solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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